

# 1,2,4,5-Tetramethylcyclohexane chemical properties

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## Compound of Interest

Compound Name: 1,2,4,5-Tetramethylcyclohexane

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An In-Depth Technical Guide to the Chemical Properties of **1,2,4,5-Tetramethylcyclohexane**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of **1,2,4,5-tetramethylcyclohexane**, focusing on its stereoisomerism, conformational analysis, spectroscopic signatures, synthesis, and physical properties. This document is intended to serve as a technical resource for scientists in research and development.

## Introduction to 1,2,4,5-Tetramethylcyclohexane

**1,2,4,5-Tetramethylcyclohexane** is a saturated cyclic hydrocarbon with the molecular formula  $C_{10}H_{20}$ <sup>[1][2][3]</sup>. Its structure consists of a cyclohexane ring substituted with four methyl groups at positions 1, 2, 4, and 5. The presence of multiple stereocenters gives rise to a variety of stereoisomers, each with distinct three-dimensional arrangements and, consequently, unique chemical and physical properties. A thorough understanding of these properties is crucial for its application in various fields, including as a non-polar solvent and as a building block in organic synthesis. The synonym for **1,2,4,5-tetramethylcyclohexane** is perhydrourene<sup>[4]</sup>.

## Stereoisomerism

The stereochemistry of **1,2,4,5-tetramethylcyclohexane** is complex due to the presence of four chiral centers (carbons 1, 2, 4, and 5). The relative orientations of the four methyl groups (either above or below the plane of the cyclohexane ring) define the different stereoisomers.

These are broadly classified into cis and trans isomers, which can exist as enantiomers or meso compounds.

A systematic analysis reveals the following possible stereoisomers:

- all-cis Isomer: (1R,2S,4R,5S)-**1,2,4,5-tetramethylcyclohexane**. This isomer is a meso compound due to a plane of symmetry.
- cis,cis,trans Isomer: This designation can be ambiguous. A more precise nomenclature is required, for instance, (1r,2c,4c,5t)-**1,2,4,5-tetramethylcyclohexane**, which exists as a pair of enantiomers[5].
- all-trans Isomer: (1R,2R,4S,5S)-**1,2,4,5-tetramethylcyclohexane**. This is also a meso compound.
- Other Diastereomers: Further combinations of cis and trans relationships are possible, leading to additional diastereomeric pairs.

The interconversion between these stereoisomers is not possible without breaking and reforming chemical bonds.

## Conformational Analysis

The chemical behavior and stability of the different stereoisomers of **1,2,4,5-tetramethylcyclohexane** are dictated by their preferred conformations. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions.

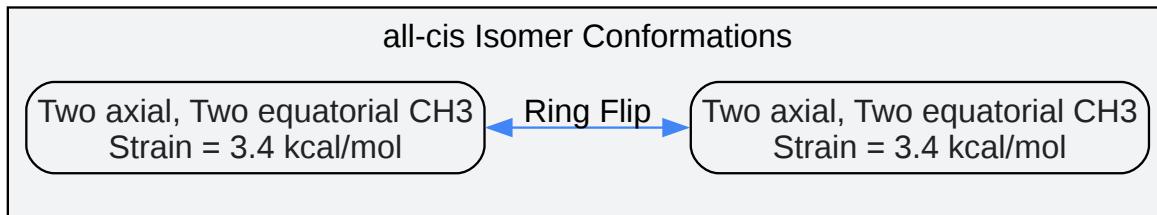
The relative stability of different chair conformations is primarily determined by steric strain, particularly 1,3-diaxial interactions. The energetic cost of placing a methyl group in an axial position is known as its A-value, which is approximately 1.7 kcal/mol.

## Conformational Analysis of the all-cis Isomer

The all-cis isomer has two possible chair conformations that are degenerate (have the same energy). In each conformation, there are two axial and two equatorial methyl groups. The total

strain energy due to 1,3-diaxial interactions can be estimated by summing the A-values for the axial methyl groups.

- Strain Energy Calculation:  $2 \times (\text{A-value for CH}_3) = 2 \times 1.7 \text{ kcal/mol} = 3.4 \text{ kcal/mol.}$



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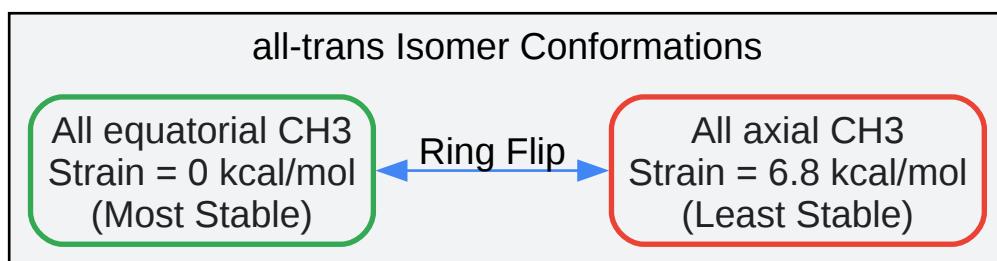
*Chair conformations of the all-cis isomer.*

## Conformational Analysis of the all-trans Isomer

The all-trans isomer also has two chair conformations. One conformation places all four methyl groups in equatorial positions, while the other places them all in axial positions.

- All-equatorial Conformer: This conformation has no 1,3-diaxial interactions involving the methyl groups, making it very stable.
- All-axial Conformer: This conformation is highly unstable due to four axial methyl groups, leading to significant 1,3-diaxial strain.
- Strain Energy Calculation (all-axial):  $4 \times (\text{A-value for CH}_3) = 4 \times 1.7 \text{ kcal/mol} = 6.8 \text{ kcal/mol.}$

The all-equatorial conformer is overwhelmingly favored at equilibrium.



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## Physical Properties

The physical properties of **1,2,4,5-tetramethylcyclohexane** vary depending on the specific stereoisomer. The more stable isomers with minimized steric strain generally have higher boiling points and melting points.

Property	all-cis Isomer	all-trans Isomer	General	Reference
Molecular Formula	C <sub>10</sub> H <sub>20</sub>	C <sub>10</sub> H <sub>20</sub>	C <sub>10</sub> H <sub>20</sub>	[1][2][3]
Molecular Weight	140.27 g/mol	140.27 g/mol	140.27 g/mol	[1][2][3]
CAS Number	19903-06-1	-	2090-38-2	[4][6]
Boiling Point	174 °C	~172-173 °C	161-173 °C	[5][7][8]
Density	0.812 g/mL	-	-	[8]

## Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of the different stereoisomers of **1,2,4,5-tetramethylcyclohexane**.

### <sup>13</sup>C NMR Spectroscopy

The chemical shifts in <sup>13</sup>C NMR are highly sensitive to the local electronic environment and stereochemistry. For methyl-substituted cyclohexanes, the chemical shift of a methyl carbon can indicate whether it is in an axial or equatorial position. Generally, axial methyl groups are shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts[9][10][11][12].

Predicted <sup>13</sup>C NMR Chemical Shifts (ppm):

Isomer (Stable Conformer)	Methyl Carbons (Equatorial)	Methyl Carbons (Axial)	Ring Carbons
all-cis	~22-24	~18-20	~30-45
all-trans	~22-24	-	~30-45

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectra of these isomers can be complex due to overlapping signals of the methyl and ring protons. The coupling constants between vicinal protons on the cyclohexane ring are dependent on their dihedral angle, which can provide information about the conformation.

## Infrared (IR) Spectroscopy

The IR spectra of all isomers will show characteristic C-H stretching and bending vibrations for saturated hydrocarbons. The fingerprint region (below 1500 cm<sup>-1</sup>) will be unique for each stereoisomer and can be used for identification.

## Synthesis

The most common and direct method for the synthesis of **1,2,4,5-tetramethylcyclohexane** is the catalytic hydrogenation of 1,2,4,5-tetramethylbenzene (durene)<sup>[7]</sup>. This reaction typically yields a mixture of cis and trans isomers, the ratio of which can be influenced by the choice of catalyst and reaction conditions.

## Experimental Protocol: Catalytic Hydrogenation of Durene

Objective: To synthesize a mixture of **1,2,4,5-tetramethylcyclohexane** isomers via the catalytic hydrogenation of durene.

Materials:

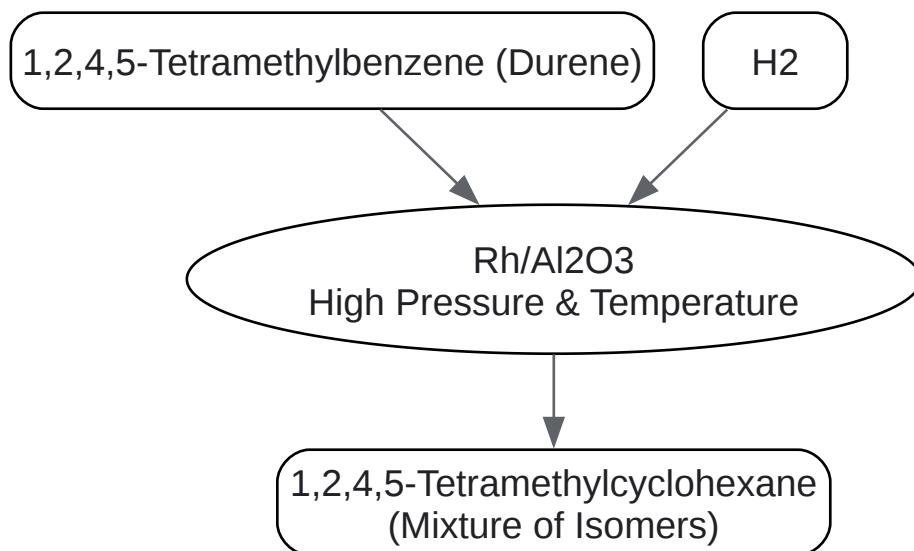
- 1,2,4,5-Tetramethylbenzene (Durene)
- 5% Rhodium on alumina (Rh/Al<sub>2</sub>O<sub>3</sub>) catalyst

- Ethanol (solvent)
- High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
- Hydrogen gas

**Procedure:**

- In a high-pressure reactor, dissolve a known amount of durene in ethanol.
- Add the Rh/Al<sub>2</sub>O<sub>3</sub> catalyst (typically 5-10% by weight of the substrate).
- Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
- Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
- Monitor the reaction progress by observing the drop in hydrogen pressure.
- Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
- Filter the reaction mixture to remove the catalyst.
- Remove the solvent under reduced pressure to obtain the crude product.
- The product can be purified by fractional distillation to separate the different isomers.

**Safety Precautions:** This reaction should be performed in a well-ventilated fume hood due to the use of flammable solvents and high-pressure hydrogen gas. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.



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*Synthesis of **1,2,4,5-tetramethylcyclohexane**.*

## Chemical Reactivity

As a saturated hydrocarbon, **1,2,4,5-tetramethylcyclohexane** is relatively inert. Its reactivity is primarily limited to free-radical substitution reactions under harsh conditions (e.g., UV light and halogens). The stability of the cyclohexane ring makes it resistant to ring-opening reactions under normal conditions. The presence of multiple methyl groups can sterically hinder reactions at the ring carbons.

## Conclusion

**1,2,4,5-Tetramethylcyclohexane** is a molecule of significant interest in stereochemistry and conformational analysis. The interplay of its various stereoisomers and their conformational preferences dictates its physical and chemical properties. A thorough understanding of these aspects, as detailed in this guide, is essential for its effective utilization in research and industrial applications.

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- To cite this document: BenchChem. [1,2,4,5-Tetramethylcyclohexane chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3049503#1-2-4-5-tetramethylcyclohexane-chemical-properties>]

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